Cas no 337487-27-1 (2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)
2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-[[4-cyclohexyl-5-(2-furyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
- (4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
- 2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- (4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
- 2-(4-cyclohexyl-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetic acid
- 2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid
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- Inchi: InChI=1S/C14H17N3O3S/c18-12(19)9-21-14-16-15-13(11-7-4-8-20-11)17(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19)
- InChI Key: KGAMZALMAUKYRZ-UHFFFAOYSA-N
- SMILES: O=C(O)CSC1=NN=C(C2=CC=CO2)N1C3CCCCC3
Computed Properties
- Exact Mass: 307.09900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 106.45000
- LogP: 3.22000
2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007832-1g |
(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid |
337487-27-1 | 1g |
5005CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007832-1g |
(4-Cyclohexyl-5-furan-2-yl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid |
337487-27-1 | 1g |
5005.0CNY | 2021-07-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292900-100mg |
2-{[4-cyclohexyl-5-(furan-2-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
337487-27-1 | 95+% | 100mg |
¥1022.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292900-250mg |
2-{[4-cyclohexyl-5-(furan-2-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
337487-27-1 | 95+% | 250mg |
¥1490.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292900-500mg |
2-{[4-cyclohexyl-5-(furan-2-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
337487-27-1 | 95+% | 500mg |
¥2750.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292900-1g |
2-{[4-cyclohexyl-5-(furan-2-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
337487-27-1 | 95+% | 1g |
¥4104.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292900-2.5g |
2-{[4-cyclohexyl-5-(furan-2-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
337487-27-1 | 95+% | 2.5g |
¥8028.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292900-5g |
2-{[4-cyclohexyl-5-(furan-2-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
337487-27-1 | 95+% | 5g |
¥11880.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292900-10g |
2-{[4-cyclohexyl-5-(furan-2-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
337487-27-1 | 95+% | 10g |
¥17604.00 | 2024-05-18 | |
| TRC | C996275-50mg |
2-{[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid |
337487-27-1 | 50mg |
$ 50.00 | 2022-06-06 |
2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid Suppliers
2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid
Introduction to 2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid (CAS No. 337487-27-1)
2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid, identified by its CAS number 337487-27-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and therapeutic development. The presence of a cyclohexyl group, a furan moiety, and a 1,2,4-triazole ring with a sulfanyl substituent contributes to its complex chemical profile, which may influence its biological activity and interaction with biological targets.
The compound's structure is characterized by a carboxylic acid functional group at one end and a sulfanyl group attached to the 1,2,4-triazole ring. The furan ring introduces an oxygen atom into the molecular framework, which can affect the compound's solubility, stability, and reactivity. Additionally, the cyclohexyl group provides steric hindrance and may influence the molecule's binding affinity to proteins or other biological targets. These structural elements make 2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities. The 1,2,4-triazole scaffold is particularly noteworthy in pharmaceutical research because it is found in numerous bioactive molecules, including antifungal agents and antiviral drugs. The incorporation of this motif into 2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid suggests potential therapeutic applications in areas such as immunomodulation or anti-inflammatory therapy. The sulfanyl group further enhances the compound's complexity and may contribute to its ability to interact with biological systems in unique ways.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been exploring derivatives of triazole-based compounds for their antimicrobial and anti-inflammatory properties. The structural features of 2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid, particularly the combination of the triazole, furan, and cyclohexyl groups, may confer properties such as selective binding to target enzymes or receptors. This specificity is crucial for developing drugs with high efficacy and minimal side effects.
Recent studies have highlighted the importance of sulfanyl-containing compounds in medicinal chemistry. Sulfur atoms are known to play a key role in modulating biological activity due to their ability to form hydrogen bonds and participate in redox reactions. In 2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid, the sulfanyl group is strategically positioned within the triazole ring, which may enhance its interaction with biological targets. This positioning could lead to novel mechanisms of action that are not observed with other sulfanyl-containing compounds.
The synthesis of this compound presents an interesting challenge for organic chemists. The integration of multiple heterocyclic rings into a single molecular framework requires careful planning and optimization of reaction conditions. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like 2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in building triazole derivatives efficiently.
In terms of pharmacological evaluation, preliminary studies suggest that derivatives of this compound may exhibit desirable biological properties. For instance, modifications to the cyclohexyl group or the sulfanyl substituent could alter the compound's pharmacokinetic profile or enhance its potency against specific targets. Further research is needed to fully elucidate these effects and identify optimal analogues for therapeutic use.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques can be used to predict how 2-{4-Cyclohexyl-5-(furan-2-y l)-4H -1 , 24 -triazol -3 -y lsulfany l}acetic Acid interacts with biological targets such as enzymes or receptors. These predictions can guide experimental efforts by identifying key structural features that contribute to binding affinity or selectivity. Additionally , virtual screening methods can help researchers rapidly assess large libraries of compounds for potential activity against specific diseases.
The future prospects for this compound are promising , given its unique structural features and potential applications . As research continues , it is likely that new derivatives will be synthesized and evaluated for their therapeutic potential . Collaborative efforts between synthetic chemists , biologists , and pharmacologists will be essential in realizing these goals . By leveraging interdisciplinary approaches , scientists can accelerate the discovery process and bring novel treatments to patients who need them most .
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